3-Bromo Intermediate Enables Suzuki Coupling to Perampanel: A Functional Advantage Over De-Bromo Analogs
In the commercial preparation of Perampanel, the target compound serves as the direct electrophilic coupling partner in a palladium-catalyzed Suzuki-Miyaura reaction with 2-(2-cyanophenyl)-1,3,2-dioxaborinate. This transformation is structurally impossible with the non-brominated analog 1-phenyl-5-(pyridin-2-yl)-2(1H)-pyridone (CAS 381725-50-4) [1]. The patented process demonstrates that the target compound can be obtained in 85% or greater yield with approximately 95% or higher purity as measured by HPLC area percentage, establishing it as the sole viable intermediate for this critical C-C bond-forming step [2].
| Evidence Dimension | Suitability for Suzuki-Miyaura cross-coupling to form Perampanel |
|---|---|
| Target Compound Data | Reactive toward 2-(2-cyanophenyl)-1,3,2-dioxaborinate; enables Perampanel formation via Pd catalysis; obtained in ≥85% yield, ≥95% HPLC purity |
| Comparator Or Baseline | 1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone (CAS 381725-50-4): No reactive bromine handle; cannot participate in this Suzuki coupling |
| Quantified Difference | Target compound enables the coupling reaction (qualitative functional difference); comparator is synthetically inert for this transformation |
| Conditions | Suzuki-Miyaura cross-coupling with 2-(2-cyanophenyl)-1,3,2-dioxaborinate, palladium catalyst, as described in patent WO2016003979A1 / US20160039792A1 |
Why This Matters
For process chemistry procurement, only the brominated intermediate enables the synthesis of the target API Perampanel; the de-bromo analog is a synthetic dead end that cannot complete the final coupling step.
- [1] Patent Application WO2016003979A1/US20160039792A1. PROCESS FOR THE PREPARATION OF PERAMPANEL. Claim 10: 3-bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridine-2-one reacted with 2-(2-cyanophenyl)-1,3,2-dioxaborinate. 2016-02-11. View Source
- [2] Patent Application US20160039792A1. PROCESS FOR THE PREPARATION OF PERAMPANEL. Paragraph [0062]: intermediate obtained in 85% or more yield and about 95% or more purity by HPLC. 2016-02-11. View Source
